molecular formula C8H16ClN3 B12233689 N-isobutyl-1-methyl-1H-pyrazol-4-amine

N-isobutyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12233689
M. Wt: 189.68 g/mol
InChI Key: YCKQBXFEFXYGGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-isobutyl-1-methyl-1H-pyrazol-4-amine involves several steps. One common method is to react N-propyl-1-methylthiazole-4-methane with butyllithium to obtain N-propyl-N-(1-methylthiazole-4-yl)methylamine. This intermediate is then reacted with isobutyryl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .

Mechanism of Action

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

1-methyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)4-9-8-5-10-11(3)6-8;/h5-7,9H,4H2,1-3H3;1H

InChI Key

YCKQBXFEFXYGGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1)C.Cl

Origin of Product

United States

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